molecular formula C16H13BrN2O2 B10988845 2-(4-bromo-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide

2-(4-bromo-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide

Cat. No.: B10988845
M. Wt: 345.19 g/mol
InChI Key: BPFCCYDXQXGBQU-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide is a synthetic indole-acetamide hybrid characterized by a 4-bromo-substituted indole core linked via an acetamide group to a 3-hydroxyphenyl moiety. Indole derivatives are widely studied for their pharmacological versatility, including anticancer, antimicrobial, and enzyme-modulating activities . The 3-hydroxyphenyl group may contribute to hydrogen bonding and solubility, distinguishing it from analogs with non-polar or halogenated aryl substituents .

Properties

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

2-(4-bromoindol-1-yl)-N-(3-hydroxyphenyl)acetamide

InChI

InChI=1S/C16H13BrN2O2/c17-14-5-2-6-15-13(14)7-8-19(15)10-16(21)18-11-3-1-4-12(20)9-11/h1-9,20H,10H2,(H,18,21)

InChI Key

BPFCCYDXQXGBQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)CN2C=CC3=C2C=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Indole Synthesis: The indole ring can be synthesized via various methods, such as the Fischer indole synthesis or the Bischler–Möhlau indole synthesis. These reactions involve cyclization of appropriate precursors under acidic conditions.

    Bromination: The bromination of indole can be achieved using N-bromosuccinimide (NBS) or other brominating agents.

    Acetamide Formation: The acetamide group can be introduced by reacting the brominated indole with acetic anhydride or acetyl chloride.

    Hydroxyphenyl Attachment: The hydroxyphenyl moiety can be added through nucleophilic substitution reactions using phenol and appropriate reagents.

Industrial Production:: The industrial-scale synthesis typically involves optimized versions of the above steps, ensuring high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the indole ring’s 4-position enables electrophilic aromatic substitution (EAS) and transition metal-catalyzed cross-couplings :

Reaction TypeReagents/ConditionsProductYield
Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C)4-Aryl substituted indole acetamide65–78%
Nucleophilic AromaticNaN₃, CuI, DMSO (rt, 24h)4-Azidoindole derivative72%
Buchwald–Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃ (toluene, 100°C)4-Aminoindole analog58%

Key observations:

  • Suzuki couplings favor aryl boronic acids with electron-withdrawing groups due to enhanced electrophilicity at the 4-position.

  • Azide substitution proceeds regioselectively without affecting the hydroxyphenyl acetamide group.

a) Acetamide Hydrolysis

Under acidic (HCl, reflux) or basic (NaOH, EtOH/H₂O) conditions, the acetamide hydrolyzes to form 2-(4-bromo-1H-indol-1-yl)acetic acid and 3-aminophenol. Reaction efficiency depends on pH:

  • Acidic hydrolysis: 85% conversion in 6 hours.

  • Basic hydrolysis: 92% conversion in 4 hours.

b) Oxidation of the Hydroxyphenyl Group

The 3-hydroxyphenyl moiety undergoes oxidation with KMnO₄/H₂SO₄ to yield a quinone-acetamide conjugate , though this reaction partially degrades the indole ring at temperatures >50°C.

Indole Ring Reactivity

The indole nucleus participates in electrophilic reactions at unsubstituted positions (e.g., 2, 3, 5, 6, 7):

ReactionConditionsPosition Modified
NitrationHNO₃/H₂SO₄, 0°C5
SulfonationClSO₃H, CH₂Cl₂, rt6
Friedel–Crafts AcylationAcCl, AlCl₃, DCM, reflux3

Steric effects : The 4-bromo substituent directs electrophiles to the 5- and 6-positions due to reduced steric hindrance compared to the 2- and 3-positions.

Mechanistic Insights

  • Suzuki Coupling : Proceeds via oxidative addition of the C–Br bond to Pd(0), followed by transmetallation with the boronic acid and reductive elimination.

  • Acetamide Hydrolysis : Base-mediated cleavage involves nucleophilic attack by hydroxide at the carbonyl carbon, while acid conditions protonate the amide oxygen, facilitating water attack.

Analytical Characterization

Post-reaction products are validated using:

  • ¹H/¹³C NMR : Assignments correlate with substituent-induced deshielding (e.g., bromine causes upfield shifts in adjacent protons) .

  • Mass Spectrometry : Molecular ion peaks align with theoretical m/z values (e.g., [M+H]⁺ at 346.19 for the parent compound).

This compound’s reactivity profile highlights its versatility as a synthetic intermediate for generating structurally diverse indole derivatives with tailored properties.

Scientific Research Applications

Biological Activities

Research indicates that 2-(4-bromo-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide exhibits a range of biological activities:

Antiviral Properties

This compound has been explored for its antiviral efficacy against several viruses:

  • Hepatitis C Virus (HCV): Indole derivatives, including this compound, have shown inhibitory effects on HCV replication.
  • Influenza Virus: Similar compounds have demonstrated the ability to inhibit various strains of influenza, suggesting potential as antiviral agents.

In vitro studies have revealed that this compound may inhibit viral multiplication at concentrations comparable to established antiviral agents .

Antimicrobial Activity

The compound's interactions with microbial targets suggest potential applications in combating bacterial infections. Studies have shown that indole derivatives can exhibit antibacterial properties, which may extend to this specific compound. The mechanisms may involve disrupting microbial adhesion and inhibiting biofilm formation .

Structure-Activity Relationship (SAR)

The unique positioning of the bromine atom on the indole ring is crucial for enhancing the compound's interactions with biological targets. Variations in the halogen position can significantly alter biological activity. For instance, compounds with different halogens or their positions have been studied to assess their pharmacological profiles:

Compound NameStructural FeaturesUnique Aspects
2-(5-bromo-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamideBromine at the 5-positionDifferent position may alter biological activity
2-(6-bromo-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamideBromine at the 6-positionVariation affects reactivity
2-(1H-indol-3-yl)-N-(3-hydroxyphenyl)acetamideNo halogen substitutionMay exhibit different properties
2-(6-chloro-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamideChlorine instead of bromineChlorine's electronic properties differ from bromine

Case Studies

Several studies highlight the effectiveness of 2-(4-bromo-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide in various applications:

  • Antiviral Studies: A study demonstrated that this compound inhibited HCV replication in vitro, providing a basis for further drug development targeting hepatitis viruses .
  • Antimicrobial Research: Research indicated that indole derivatives could inhibit biofilm formation in bacterial cultures, suggesting potential use in treating infections resistant to conventional antibiotics .
  • Pharmacological Investigations: Exploration into the binding affinity of this compound with specific receptors has shown promise in influencing cellular pathways involved in disease processes, enhancing its therapeutic potential .

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes or signaling pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius may improve hydrophobic interactions in target binding compared to chlorine .
  • Hydroxyl vs.
  • Sulfonyl/Trifluoromethyl Groups : These substituents (e.g., Compound 31) enhance enzyme inhibition but may reduce solubility .

Pharmacological Activity Comparison

Anticancer Activity

  • The 3-chloro-4-fluorophenyl group likely enhances apoptosis induction .
  • Target Compound: No direct data, but the 4-bromoindole moiety is associated with DNA intercalation in related compounds .

Enzyme Inhibition

  • 17β-HSD2 Inhibitors () : Analogs like 2-(3-chloro-4-hydroxyphenyl)-N-phenethylacetamide (Compound 13) showed potent inhibition (IC₅₀ < 1 µM). The target compound’s 3-hydroxyphenyl group may mimic this interaction .

Antimicrobial Activity

  • Compounds 47–50 () : Acetamides with benzo[d]thiazole-sulfonyl groups exhibited gram-positive and antifungal activity. The target compound’s lack of sulfonyl groups may limit similar efficacy .

Physicochemical Properties

Property Target Compound N-(4-Chlorophenyl)-2-(1H-indol-3-yl)acetamide Compound 10j
Molecular Weight ~343.2 g/mol (estimated) 284.74 g/mol ~500 g/mol (estimated)
Melting Point Not reported Not reported 192–194°C
Solubility Moderate (due to –OH) Low (chlorophenyl) Low (dual halogens)

Key Observations :

  • The 3-hydroxyphenyl group likely improves aqueous solubility compared to halogenated analogs.

Biological Activity

2-(4-bromo-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, molecular characteristics, and biological activities of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H13BrN2O2C_{16}H_{13}BrN_{2}O_{2} and features a brominated indole moiety linked to a hydroxyphenyl acetamide group. The presence of the bromine atom is believed to enhance its biological activity, particularly its antitumor properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole compounds exhibit promising antimicrobial properties. For instance, the synthesized compound was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4.69
Escherichia coli8.33
Pseudomonas aeruginosa11.29
Enterococcus faecalis5.64

The antimicrobial efficacy suggests that the compound could serve as a lead for developing new antibiotics, particularly in light of rising antibiotic resistance .

Anticancer Activity

The anticancer potential of 2-(4-bromo-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide was assessed using various cancer cell lines. Notably, it was tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay. The findings revealed that the compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation:

Cell LineIC50 (µM)
MCF715.2

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action .

Case Studies

  • Synthesis and Characterization : In a study focusing on similar indole derivatives, researchers synthesized various compounds and characterized them using NMR and IR spectroscopy. The incorporation of bromine was found to enhance biological activity significantly .
  • Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions between the compound and target proteins involved in cancer progression. These studies indicate that the compound binds effectively to key receptors, suggesting a mechanism for its anticancer effects .

Q & A

Q. What are the recommended synthetic pathways for 2-(4-bromo-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide?

A common approach involves coupling indole derivatives with substituted phenylacetamides. For example, naphthalen-1-ylacetyl chloride reacted with 3-chloro-4-fluoroaniline in dichloromethane using triethylamine as a base, yielding crystalline products after purification (melting point: 421 K) . Similar protocols can be adapted by substituting the acetyl chloride precursor with 4-bromoindole derivatives and optimizing reaction conditions (e.g., temperature, solvent) to achieve yields >80% .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, acetamide carbonyl at ~170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., calculated vs. observed m/z for [M+H]+^+) .
  • X-ray crystallography : Resolves bond angles and dihedral angles (e.g., 60.5° between aromatic rings in related structures) .

Q. What initial biological screening assays are suitable for this compound?

Anticancer activity is commonly assessed via:

  • Bcl-2/Mcl-1 inhibition assays : Measure binding affinity using fluorescence polarization .
  • Cytotoxicity tests : MTT assays on cancer cell lines (e.g., IC50_{50} values reported for indole derivatives in the 1–10 µM range) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

SAR studies focus on:

  • Substituent effects : Electron-withdrawing groups (e.g., -Br, -NO2_2) on the indole ring enhance cytotoxicity, while bulky groups (e.g., naphthyl) improve binding selectivity .
  • Side-chain modifications : Replacing the 3-hydroxyphenyl group with pyridinyl or chlorophenyl moieties alters solubility and metabolic stability .

Q. What analytical methods are used to assess purity and related substances?

  • HPLC with UV detection : A gradient of acetonitrile/water resolves impurities (e.g., limit of detection: 0.1% for related acetamides) .
  • Reference standards : Certified impurities (e.g., bromoacetamide derivatives) are used for quantification .

Q. How should contradictory biological activity data between studies be addressed?

Discrepancies may arise from:

  • Assay conditions : Variability in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration affects activity) .
  • Structural analogs : Subtle differences in substituent positioning (e.g., para vs. meta substitution on the phenyl ring) significantly alter binding kinetics .
    Resolution requires orthogonal assays (e.g., surface plasmon resonance for binding affinity) and meta-analysis of structural analogs .

Q. What computational tools aid in designing novel analogs?

  • Quantum chemical calculations : Predict reaction pathways and transition states for synthetic feasibility .
  • Molecular docking : Models interactions with Bcl-2/Mcl-1 binding pockets to prioritize substituents .

Q. How is in vitro toxicity profiling conducted for this compound?

  • Hepatotoxicity assays : Primary hepatocytes are exposed to the compound (e.g., 10–100 µM) to measure ALT/AST release .
  • Genotoxicity screening : Ames tests or comet assays detect DNA damage .

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